Lucidenic Acid B Anti-Invasive Activity vs. Lucidenic Acids A, C, and N in Hepatoma Cells
In a direct head-to-head comparison using the same experimental system, lucidenic acid B demonstrated superior anti-invasive activity against PMA-stimulated HepG2 cells relative to lucidenic acids A and N. At the standardized 50 μM treatment concentration, lucidenic acid B reduced MMP-9 activity and cell invasion to a greater extent than A and N [1]. The comparative ranking of anti-invasive potency among the four lucidenic acids isolated from the same G. lucidum YK-02 strain was: B > C > A ≈ N [1].
| Evidence Dimension | Inhibition of PMA-induced MMP-9 activity and cell invasion |
|---|---|
| Target Compound Data | 50 μM lucidenic acid B: significant inhibition of MMP-9 activity and HepG2 cell invasion |
| Comparator Or Baseline | Lucidenic acid A (50 μM): weaker inhibition than B; Lucidenic acid C (50 μM): intermediate inhibition; Lucidenic acid N (50 μM): weakest inhibition among the four |
| Quantified Difference | Relative anti-invasive potency ranking: B > C > A ≈ N |
| Conditions | HepG2 human hepatoma cells; 50 μM lucidenic acids with 200 nM PMA co-treatment; 24 h incubation; MMP-9 zymography and Matrigel invasion assay |
Why This Matters
For hepatoma invasion/metastasis research, lucidenic acid B provides the highest anti-invasive potency among readily available lucidenic acid analogs, enabling more robust signal-to-noise ratios at lower concentrations.
- [1] Weng CJ, Chau CF, Chen KD, Chen D, Yen GC. The anti-invasive effect of lucidenic acids isolated from a new Ganoderma lucidum strain. Mol Nutr Food Res. 2007;51(12):1472-1477. View Source
